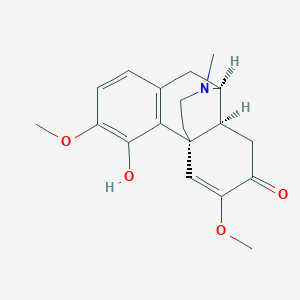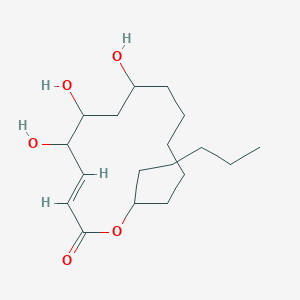![molecular formula C16H27NO B1249941 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine CAS No. 117137-69-6](/img/structure/B1249941.png)
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2, 4-Dodecadienoic acid pyrrolidide, also known as 1-(2, 4-dodecadienoyl)pyrrolidine, belongs to the class of organic compounds known as n-acylpyrrolidines. These are n-Acylated Pyrrolidine derivatives. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. 2, 4-Dodecadienoic acid pyrrolidide is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2, 4-dodecadienoic acid pyrrolidide is primarily located in the membrane (predicted from logP). Outside of the human body, 2, 4-dodecadienoic acid pyrrolidide can be found in herbs and spices and pepper (spice). This makes 2, 4-dodecadienoic acid pyrrolidide a potential biomarker for the consumption of these food products.
1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine is a N-acylpyrrolidine. It has a role as a metabolite.
Applications De Recherche Scientifique
Synthesis and Analogs
- A study by Ishida & Mukaiyama (1978) presents the synthesis of Variotin and its analogs, including compounds derived from (2E,4E,6E)-8-hydroxy-2,4,6-dodecatrienoic acids. These syntheses are significant for creating analogs of natural products for further research.
Pyrrolidines in Medicine and Industry
- Research by Żmigrodzka et al. (2022) highlights the importance of pyrrolidines, which are structurally related to 1-[(2E,4E)-2,4-dodecadienoyl]pyrrolidine, in medicine and industry. They can be used in pharmaceuticals and as dyes or agrochemical substances.
Structural Analogues in Pharmaceutical Development
- A study by Hosseini et al. (2006) focuses on the synthesis of N-acylated, O-alkylated pyrrolin-2-ones, which are structurally related to the compound . These are used in developing pharmaceuticals due to their biological activity.
Electronic and Conductive Properties
- Research by Sotzing et al. (1996) explores pyrrole derivatives for their low oxidation potentials and stability in conducting forms. This has implications in electronic applications, hinting at potential uses for similar compounds like this compound.
Pyrrolidine Derivatives with Biological Effects
- A study by Mulholland et al. (1972) discusses the synthesis and derivatives of pyrrolidine-2,4-dione, a compound structurally related to this compound. These derivatives show biological activity and have potential pharmaceutical applications.
Polypyrroles in Material Science
- A study by Yamanoi et al. (2015) shows the potential of polypyrroles in material science due to their unique electronic structures and stability, which could be relevant for compounds like this compound.
Pyrrolidines in Chemical Synthesis
- Research by Jones et al. (1990) focuses on the acylation of pyrrolidine-2,4-diones. This study contributes to the understanding of the synthesis of pyrrolidine derivatives, which may have implications for the compound .
Pyrrolidine Derivatives in Bioactive Research
- The work of Sorokina et al. (2007) highlights the synthesis of pyrrolidine derivatives, showing their potential in bioactive research due to their anticonvulsant activity.
Propriétés
Numéro CAS |
117137-69-6 |
|---|---|
Formule moléculaire |
C16H27NO |
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
(2E,4E)-1-pyrrolidin-1-yldodeca-2,4-dien-1-one |
InChI |
InChI=1S/C16H27NO/c1-2-3-4-5-6-7-8-9-10-13-16(18)17-14-11-12-15-17/h8-10,13H,2-7,11-12,14-15H2,1H3/b9-8+,13-10+ |
Clé InChI |
UAIYHWLHQSKQLW-PEGOPYGQSA-N |
SMILES isomérique |
CCCCCCC/C=C/C=C/C(=O)N1CCCC1 |
SMILES |
CCCCCCCC=CC=CC(=O)N1CCCC1 |
SMILES canonique |
CCCCCCCC=CC=CC(=O)N1CCCC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[alpha-D-Man-(1->2)-alpha-D-Man-(1->2)-alpha-D-Man-(1->6)-alpha-D-Man-(1->4)-alpha-D-GlcN-(1->6)]-1-O-(6-thiohexylphosphono)-D-myo-inositol](/img/structure/B1249860.png)
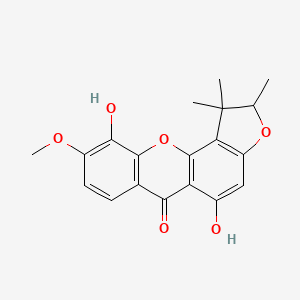

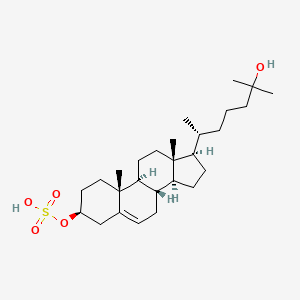
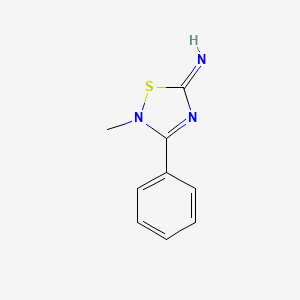
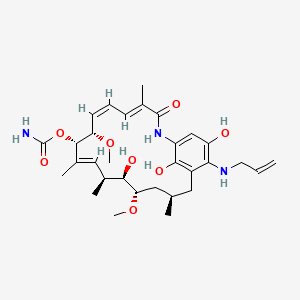
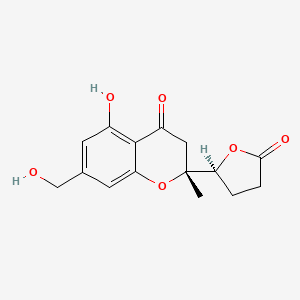
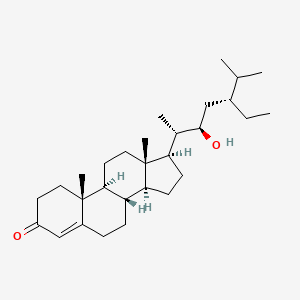


![3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1249880.png)
